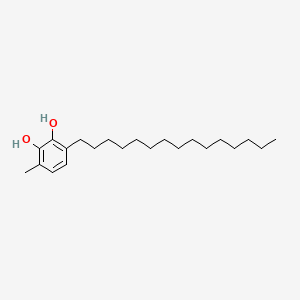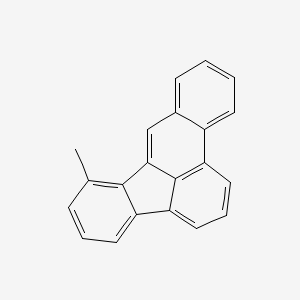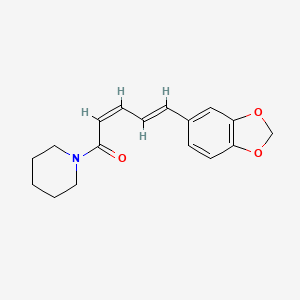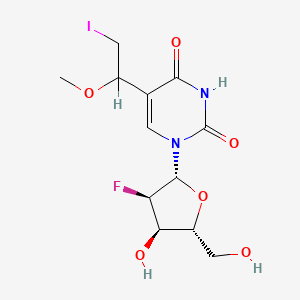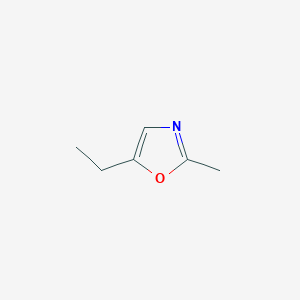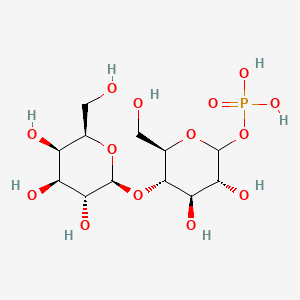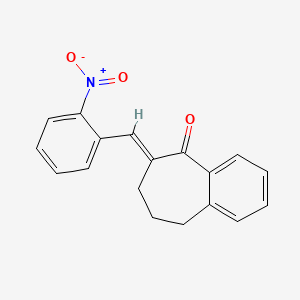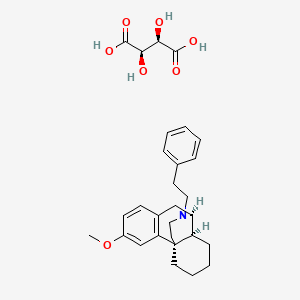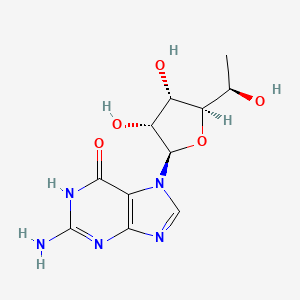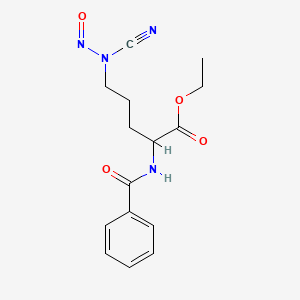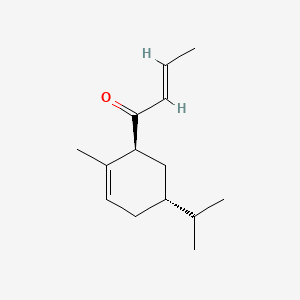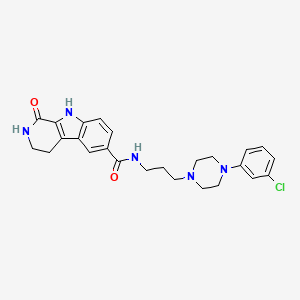
Carbonothioic dihydrazide, N''-((3-pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features both pyridine and thiosemicarbazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide with pyridine derivatives under controlled conditions. The reaction may proceed through the formation of intermediate compounds, which are then further reacted to yield the final product. Common reagents used in the synthesis include pyridine-2-carbaldehyde and 3-aminopyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes may have interesting catalytic or electronic properties.
Biology and Medicine
In biology and medicine, Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- may be investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological molecules could make it a candidate for drug development.
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- exerts its effects would depend on its specific application. For example, as an antimicrobial agent, it may disrupt bacterial cell membranes or interfere with essential enzymes. As a ligand, it may form stable complexes with metal ions, altering their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiosemicarbazide derivatives and pyridine-containing compounds. Examples include:
- Thiosemicarbazide
- Pyridine-2-carbaldehyde thiosemicarbazone
- 3-Aminopyridine derivatives
Uniqueness
What sets Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
127142-59-0 |
|---|---|
Formule moléculaire |
C14H15N7S2 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
1-pyridin-3-yl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C14H15N7S2/c1-10(12-6-2-3-8-16-12)18-20-14(23)21-19-13(22)17-11-5-4-7-15-9-11/h2-9H,1H3,(H2,17,19,22)(H2,20,21,23)/b18-10+ |
Clé InChI |
LUDRGCHHXPBJSJ-VCHYOVAHSA-N |
SMILES isomérique |
C/C(=N\NC(=S)NNC(=S)NC1=CN=CC=C1)/C2=CC=CC=N2 |
SMILES canonique |
CC(=NNC(=S)NNC(=S)NC1=CN=CC=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


